molecular formula C6H7BrN2O B2965857 5-bromo-3,6-dimethyl-1H-pyrazin-2-one CAS No. 100449-89-6

5-bromo-3,6-dimethyl-1H-pyrazin-2-one

Cat. No.: B2965857
CAS No.: 100449-89-6
M. Wt: 203.039
InChI Key: NPKVSPCSHIJAIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-bromo-3,6-dimethyl-1H-pyrazin-2-one”, there are general methods for synthesizing pyrrolopyrazine derivatives, which include cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .

Scientific Research Applications

Green Synthesis Approaches

  • The compound has been utilized in environmentally friendly synthesis methods. For example, a clean one-pot synthesis of tetrahydrobenzo(b)pyran derivatives has been catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media, showcasing the application of brominated pyrazinone derivatives in green chemistry (Jin et al., 2004).

Synthesis of Complex Heterocyclic Systems

  • Brominated pyrazinone derivatives have been used as key intermediates in the synthesis of complex heterocyclic systems. For instance, "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one" serves as a "masked" α-bromo-α'-hydroxy ketone in the synthesis of various heterocyclic systems, highlighting the compound's role in constructing sophisticated molecular architectures (Bogolyubov et al., 2004).

Development of Photovoltaic Materials

  • Pyrazinone derivatives have been explored for their potential in photovoltaic applications. The synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers demonstrates the role of these compounds in the development of materials for photovoltaic devices, indicating their importance in renewable energy research (Zhou et al., 2010).

Anticancer Research

  • Some derivatives of 5-bromo-3,6-dimethyl-1H-pyrazin-2-one have been synthesized and evaluated for their anticancer activity. The study on uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the synthesis of heterocyclic compounds incorporating coumarin, which includes synthesis, characterization, and cytotoxicity assessments, showcases the potential of these compounds in medicinal chemistry and oncology (Mohareb & MegallyAbdo, 2015).

Mechanism of Action

The mechanism of action of “5-bromo-3,6-dimethyl-1H-pyrazin-2-one” is not clearly recognized . More research is needed to understand its specific biological activities.

Properties

IUPAC Name

5-bromo-3,6-dimethyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)8-4(2)6(10)9-3/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKVSPCSHIJAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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